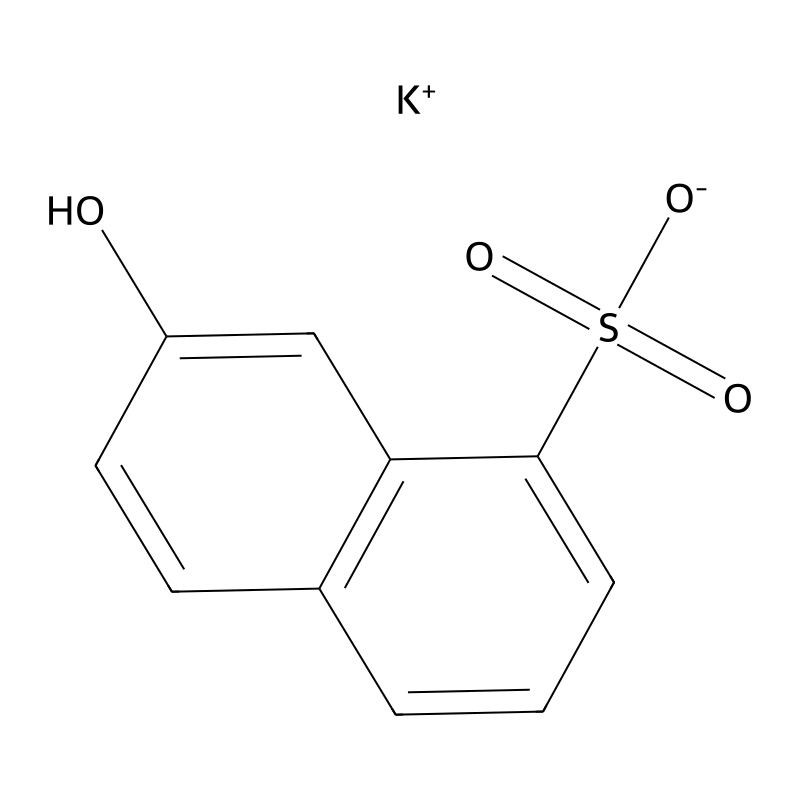

Potassium 7-hydroxynaphthalenesulphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Agriculture: Nanotechnology and Potassium Fertilizers

Summary of the Application: Potassium 7-hydroxynaphthalene-1-sulfonate is used in the field of agriculture, specifically in the development of nano-potassium fertilizers . This technology is gradually finding applications in agriculture to boost crop yields while reducing environmental pollution .

Application as an Analytical Standard

Summary of the Application: Potassium 7-hydroxynaphthalene-1-sulfonate is used as an analytical standard . Analytical standards are substances used in analytical chemistry to ensure the accuracy of the results of physical and chemical measurements .

Results or Outcomes: As an analytical standard, Potassium 7-hydroxynaphthalene-1-sulfonate helps ensure the accuracy of analytical results . .

Application in Agriculture: Biofertilizers and Horticultural Production

Summary of the Application: Potassium 7-hydroxynaphthalene-1-sulfonate is used in the field of agriculture, specifically in the production of biofertilizers and in horticultural production . It is used in combination with whey protein hydrolysates and potassium fertilization to enhance the productivity and tuber quality of sweet potatoes .

Methods of Application or Experimental Procedures: In the study, whey protein was hydrolyzed with trypsin for 4 hours at an enzyme/substrate ratio (1/300, w/w) . The obtained whey protein hydrolysates (WPH), which presented the highest antioxidant activity, were selected as a biostimulant with potassium fertilization for enhancing the productivity and tuber quality of sweet potatoes .

Results or Outcomes: The interaction between K2O at 100 kg/fad and spraying with WPH at 0.15% increased shoot dry weight/plant, N, P, and K uptake by shoots, yield/plant, marketable yield, and total yield/fad, as well as average tuber root weight . It was concluded that the most efficient biostimulating foliar spray treatment for increasing sweet potato productivity was WPH (0.20%) .

Potassium 7-hydroxynaphthalenesulphonate is an organic compound with the molecular formula and a molecular weight of approximately 262.32 g/mol. It is a potassium salt derived from 7-hydroxynaphthalene-1-sulfonic acid, characterized by its off-white crystalline powder appearance. This compound is soluble in water and exhibits hygroscopic properties, making it suitable for various applications in chemical and biological contexts .

- Nucleophilic Substitution: The sulfonate group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The hydroxyl group may be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions highlight the compound's potential as a versatile reagent in organic synthesis and industrial applications.

Potassium 7-hydroxynaphthalenesulphonate exhibits biological activity that makes it useful in biochemical research. It is recognized as a biochemical reagent, often employed in studies related to enzyme activity and as a substrate in various biochemical assays. Its ability to interact with biological systems allows researchers to explore its effects on cellular processes and metabolic pathways .

The synthesis of potassium 7-hydroxynaphthalenesulphonate typically involves the following steps:

- Sulfonation of Naphthol: Naphthol is treated with sulfuric acid to introduce the sulfonic acid group, yielding 7-hydroxynaphthalene-1-sulfonic acid.

- Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide or potassium carbonate, forming the potassium salt.

- Crystallization: The product is purified through crystallization from an appropriate solvent to obtain pure potassium 7-hydroxynaphthalenesulphonate.

This method ensures high purity and yields suitable for laboratory use.

These applications leverage its chemical properties and biological activity, making it valuable in both research and industry.

Studies on the interactions of potassium 7-hydroxynaphthalenesulphonate reveal its potential effects on various biological systems. It has been shown to influence enzyme activities, particularly those involved in metabolic pathways. Interaction studies often focus on its role as a substrate or inhibitor, providing insights into its mechanism of action within biological contexts .

Several compounds share structural similarities with potassium 7-hydroxynaphthalenesulphonate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | Contains two sulfonate groups; higher solubility | |

| Sodium 7-hydroxynaphthalene-1-sulfonate | Sodium salt variant; different ionic properties | |

| Potassium naphthalene-1-sulfonate | Lacks hydroxyl group; different reactivity |

Uniqueness

Potassium 7-hydroxynaphthalenesulphonate is unique due to its specific hydroxyl substitution at the 7-position of the naphthalene ring, which influences its solubility, reactivity, and biological activity compared to similar compounds. Its application versatility stems from this unique structural feature, making it particularly valuable in both laboratory and industrial settings .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant